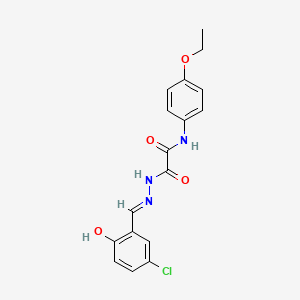
N-Phenyl-1-isoquinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-1-isoquinolinamine: is an organic compound with the molecular formula C15H12N2 It is a derivative of isoquinoline, where the nitrogen atom in the isoquinoline ring is bonded to a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Amination of Isoquinoline: One common method involves the amination of isoquinoline with aniline. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) under high pressure and temperature conditions.
Reductive Amination: Another method involves the reductive amination of isoquinoline with nitrobenzene, using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: The industrial production of N-Phenyl-1-isoquinolinamine often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvent, temperature, and pressure conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-Phenyl-1-isoquinolinamine can undergo oxidation reactions to form corresponding N-oxide derivatives. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form N-phenyl-1,2,3,4-tetrahydroisoquinoline using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in electrophilic aromatic substitution reactions, where the phenyl ring can be functionalized with various substituents using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products:
Oxidation: N-oxide derivatives
Reduction: N-phenyl-1,2,3,4-tetrahydroisoquinoline
Substitution: Various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
Chemistry: N-Phenyl-1-isoquinolinamine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds and ligands for coordination chemistry.
Biology and Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential as therapeutic agents. They exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes. Its unique structural properties make it suitable for applications in electronic devices and photonics.
Mecanismo De Acción
The mechanism by which N-Phenyl-1-isoquinolinamine exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity.
Comparación Con Compuestos Similares
N-Phenyl-2-isoquinolinamine: Similar structure but with the phenyl group attached to the second position of the isoquinoline ring.
N-Phenyl-1,2,3,4-tetrahydroisoquinoline: A reduced form of N-Phenyl-1-isoquinolinamine.
N-Phenylquinolinamine: A related compound where the isoquinoline ring is replaced with a quinoline ring.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C15H12N2 |
|---|---|
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
N-phenylisoquinolin-1-amine |
InChI |
InChI=1S/C15H12N2/c1-2-7-13(8-3-1)17-15-14-9-5-4-6-12(14)10-11-16-15/h1-11H,(H,16,17) |
Clave InChI |
IVKBQKXRJFEWRY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=NC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999043.png)





![N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-(2-phenylethyl)ethanediamide](/img/structure/B11999090.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999092.png)






